REACTION_CXSMILES
|
[OH-].[Na+].[N+:3]([C:6]1[N:7]=[CH:8][NH:9][CH:10]=1)([O-:5])=[O:4].CS(O[CH2:16][CH:17]([C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=1[Cl:29])[CH2:18][CH2:19][CH2:20][CH3:21])(=O)=O.O>CO>[Cl:29][C:23]1[CH:24]=[C:25]([Cl:28])[CH:26]=[CH:27][C:22]=1[CH:17]([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:16][N:9]1[CH:10]=[C:6]([N+:3]([O-:5])=[O:4])[N:7]=[CH:8]1 |f:0.1|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1N=CNC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
2-(2,4-dichlorophenyl)hexyl methane sulfonate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC(CCCC)C1=C(C=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is heated
|
Type
|
DISTILLATION
|
Details
|
the methanol distilled off
|
Type
|
ADDITION
|
Details
|
To the concentrate is added 100 ml of dimethyl formamide
|
Type
|
TEMPERATURE
|
Details
|
the solution is heated up to 120°
|
Type
|
CUSTOM
|
Details
|
to remove the excess methanol and water
|
Type
|
TEMPERATURE
|
Details
|
This dimethyl formamide solution is then cooled to less than 90°
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated up to 145° for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
The organic material is extracted out with ether
|
Type
|
CUSTOM
|
Details
|
after drying
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC(=C1)[N+](=O)[O-])CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |